molecular formula C10H8N4O2S B1525380 3-[(3-amino-1H-pyrazol-1-yl)sulfonyl]benzonitrile CAS No. 1306603-34-8

3-[(3-amino-1H-pyrazol-1-yl)sulfonyl]benzonitrile

Cat. No.: B1525380
CAS No.: 1306603-34-8
M. Wt: 248.26 g/mol
InChI Key: KTIWRUCGDRFTOG-UHFFFAOYSA-N
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Description

3-[(3-Amino-1H-pyrazol-1-yl)sulfonyl]benzonitrile (CAS: 1306603-34-8) is a sulfonamide derivative featuring a benzonitrile core linked via a sulfonyl group to a 3-amino-substituted pyrazole ring. However, commercial availability of this compound has been discontinued, suggesting challenges in synthesis, stability, or efficacy in preclinical studies .

Properties

IUPAC Name

3-(3-aminopyrazol-1-yl)sulfonylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O2S/c11-7-8-2-1-3-9(6-8)17(15,16)14-5-4-10(12)13-14/h1-6H,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTIWRUCGDRFTOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)N2C=CC(=N2)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

3-[(3-amino-1H-pyrazol-1-yl)sulfonyl]benzonitrile undergoes various chemical reactions, including:

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

3-[(3-amino-1H-pyrazol-1-yl)sulfonyl]benzonitrile has garnered attention for its potential as an anticancer agent. Studies have demonstrated that derivatives of this compound exhibit significant antitumor activities against various cancer cell lines by targeting specific signaling pathways such as BRAF(V600E) and EGFR. For instance, it has shown an IC50 value of 12.5 µM against BRAF(V600E) .

Table 1: Antitumor Activity of 3-[(3-amino-1H-pyrazol-1-yl)sulfonyl]benzonitrile

CompoundTargetIC50 (µM)
3-[(3-amino-1H-pyrazol-1-yl)sulfonyl]benzonitrileBRAF(V600E)12.5
Celecoxib (similar structure)COX-20.2

2. Biochemical Assays

The compound is utilized in biochemical assays to investigate enzyme interactions and inhibition mechanisms. Its sulfonamide group allows for strong interactions with the active sites of enzymes, making it valuable for studying various biochemical pathways .

3. Agrochemicals and Dyes

In the industrial sector, 3-[(3-amino-1H-pyrazol-1-yl)sulfonyl]benzonitrile is employed in the synthesis of agrochemicals and dyes. Its unique chemical properties facilitate the development of effective products in these fields .

Structure-Activity Relationship (SAR)

The pharmacological properties of this compound can be attributed to its structural components:

Pyrazole Ring : Essential for biological activity, influencing interactions with biological targets.

Sulfonamide Group : Enhances solubility and bioavailability, allowing better interaction with target proteins.

Benzonitrile Moiety : Contributes to hydrophobic interactions with target sites.

These components collectively influence the compound's pharmacokinetics and pharmacodynamics, making it a versatile candidate for drug development.

Case Studies

Recent research has focused on evaluating the antitumor effects of pyrazole derivatives, including 3-[(3-amino-1H-pyrazol-1-yl)sulfonyl]benzonitrile. One study highlighted its capability to reduce cell viability in a dose-dependent manner across various human cancer cell lines, emphasizing its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of 3-[(3-amino-1H-pyrazol-1-yl)sulfonyl]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, making it a valuable tool in studying cellular processes .

Comparison with Similar Compounds

Structural Analogues and Their Key Features

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Heterocycle Substituents Linker Type Key Applications/Properties
3-[(3-Amino-1H-pyrazol-1-yl)sulfonyl]benzonitrile C10H7N4O2S Pyrazole 3-Amino on pyrazole Sulfonyl 5-HT6 receptor ligand studies
3-[(2-Amino-1H-1,3-benzodiazol-1-yl)sulfonyl]benzonitrile (PR2) C12H7N4O2S Benzodiazole 2-Amino on benzodiazole Sulfonyl 5-HT6 receptor ligands
4-(3-Azido-5-methyl-1H-pyrazol-1-yl)benzonitrile C11H8N6 Pyrazole 3-Azido, 5-methyl on pyrazole Direct (no sulfonyl) Click chemistry, bioconjugation
3-[Benzyl-(1,5-dimethyl-1H-pyrazol-3-ylmethyl)-amino]-propionitrile C17H21N4 Pyrazole 1,5-Dimethyl on pyrazole Amino-propionitrile Coordination chemistry, ligand design

Key Observations :

  • Linker Differences : The absence of a sulfonyl group in 4-(3-azido-5-methyl-1H-pyrazol-1-yl)benzonitrile reduces polarity, favoring applications in click chemistry via azide-alkyne cycloaddition .
  • Substituent Effects : Methyl and benzyl groups in the propionitrile derivative () increase hydrophobicity, making it suitable for metal coordination .

Key Findings :

  • PR2 and the azido derivative demonstrate robust synthetic protocols with moderate-to-high yields, suggesting scalability .
  • The discontinuation of the main compound may reflect challenges in reproducibility or purification, as seen in the reliance on specialized reagents (e.g., sulfonyl chlorides) .

Biological Activity

3-[(3-amino-1H-pyrazol-1-yl)sulfonyl]benzonitrile is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its pharmacological properties, synthesizing studies, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring, which is known for its diverse biological activities. The sulfonamide group enhances the compound's solubility and bioavailability, making it a candidate for drug development.

Antitumor Activity

Recent studies have indicated that pyrazole derivatives exhibit significant antitumor properties. For instance, compounds similar to 3-[(3-amino-1H-pyrazol-1-yl)sulfonyl]benzonitrile have shown efficacy against various cancer cell lines by inhibiting key signaling pathways, including BRAF(V600E) and EGFR .

CompoundTargetIC50 (µM)Reference
3-[(3-amino-1H-pyrazol-1-yl)sulfonyl]benzonitrileBRAF(V600E)12.5
Celecoxib (similar structure)COX-20.2

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been well-documented. Compounds with similar structures have been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in LPS-stimulated macrophages .

Antibacterial Activity

Studies have also highlighted the antibacterial properties of pyrazole derivatives. The mechanism often involves disruption of bacterial cell membranes, leading to cell lysis .

Structure-Activity Relationship (SAR)

The biological activity of 3-[(3-amino-1H-pyrazol-1-yl)sulfonyl]benzonitrile can be attributed to its structural components:

  • Pyrazole Ring : Essential for biological activity, influencing interactions with biological targets.
  • Sulfonamide Group : Enhances solubility and may interact with target proteins.
  • Benzonitrile Moiety : Contributes to hydrophobic interactions with target sites.

These components collectively influence the compound's pharmacokinetics and pharmacodynamics.

Study on Antitumor Activity

A study evaluated the antitumor effects of several pyrazole derivatives, including 3-[(3-amino-1H-pyrazol-1-yl)sulfonyl]benzonitrile, against human cancer cell lines. Results showed that this compound significantly reduced cell viability in a dose-dependent manner, indicating its potential as an anticancer agent .

Study on Anti-inflammatory Effects

In another investigation, the compound was tested for its ability to inhibit LPS-induced inflammation in vitro. The results demonstrated a marked decrease in NO production, suggesting that it may serve as an effective anti-inflammatory agent .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-[(3-amino-1H-pyrazol-1-yl)sulfonyl]benzonitrile?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including sulfonylation of the pyrazole core followed by coupling with benzonitrile derivatives. For example, azide-alkyne cycloaddition ("click chemistry") using copper sulfate and sodium ascorbate as catalysts in THF/water mixtures is effective for constructing pyrazole-triazole hybrids. Purification via flash chromatography (cyclohexane/ethyl acetate gradients) or recrystallization ensures high purity .

Q. Which spectroscopic techniques are essential for structural confirmation?

  • Methodological Answer :

  • 1H/13C NMR : Identifies proton environments and carbon frameworks (e.g., δ 2.42 ppm for methyl groups in pyrazole derivatives) .
  • IR Spectroscopy : Detects functional groups like nitriles (~2228 cm⁻¹) and sulfonyl groups (~1377 cm⁻¹) .
  • HRMS : Validates molecular mass (e.g., m/z 224.0805 for C₁₁H₈N₆) .

Q. What solvents and conditions optimize recrystallization?

  • Methodological Answer : THF/water (1:1) or ethyl acetate/cyclohexane mixtures are ideal for polar intermediates. For sulfonyl-containing compounds, DMF or pyridine may enhance solubility during sulfonylation steps .

Advanced Research Questions

Q. How can crystallographic disorder in the sulfonyl group be resolved during X-ray analysis?

  • Methodological Answer : Use SHELXL for refinement with constraints (e.g., ISOR, DELU) to model anisotropic displacement parameters. Check for twinning via WinGX’s PLATON tool and apply Hooft parameters for data validation. For high-resolution data, partial occupancy modeling may be necessary .

Q. How to design SAR studies to enhance bioactivity via pyrazole ring modifications?

  • Methodological Answer :

  • Substituent Screening : Introduce electron-withdrawing groups (e.g., -CF₃) at position 3 of the pyrazole to improve enzyme inhibition (e.g., COX-2 selectivity) .
  • Biological Assays : Test derivatives against cancer cell lines (e.g., HCT116) or microbial strains (e.g., S. aureus) using MIC/IC₅₀ protocols .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding modes with target enzymes like tyrosine kinases .

Q. How to address contradictions in biological assay data (e.g., variable IC₅₀ values)?

  • Methodological Answer :

  • Purity Verification : Use HPLC (C18 column, acetonitrile/water mobile phase) to confirm compound integrity.
  • Assay Optimization : Standardize conditions (e.g., pH, temperature) and include controls for off-target effects.
  • Statistical Analysis : Apply ANOVA or Student’s t-test to assess significance across replicates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[(3-amino-1H-pyrazol-1-yl)sulfonyl]benzonitrile
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3-[(3-amino-1H-pyrazol-1-yl)sulfonyl]benzonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.